molecular formula C16H17N3O2S B2818104 2-((1-ethyl-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 450350-27-3

2-((1-ethyl-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No. B2818104
CAS RN: 450350-27-3
M. Wt: 315.39
InChI Key: CWIWWCRUSCJZOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-ethyl-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is classified as a thioacetamide derivative and has been studied extensively for its pharmacological properties.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Antimicrobial and Antioxidant Agents : A study detailed the synthesis of compounds with antimicrobial and antioxidant activities, demonstrating their potent anti-microbial activity against bacteria and fungi, as well as very good antioxidant activity (Basavaraj S Naraboli & J. S. Biradar, 2017).
  • Anticancer Agents : Research into 5-methyl-4-phenyl thiazole derivatives showed that some synthesized compounds exhibited high selectivity and potential as anticancer agents, highlighting their significance in cancer research (A. Evren et al., 2019).
  • Antiallergic Compounds : A series of N-(pyridin-4-yl)-(indol-3-yl)acetamides was prepared in the search for novel antiallergic compounds, with some showing significant potency against allergic reactions (Cecilia Menciu et al., 1999).

Novel Synthesis Methods

  • Radical Cyclization for Rizatriptan Synthesis : A new methodology for the preparation of indole derivatives was developed, showcasing a radical cyclization approach which is crucial for synthesizing compounds like Rizatriptan (S. Rádl et al., 2008).

Antimicrobial and Mosquito Larvicidal Activity

  • Synthesis and Evaluation of Heterocycles : Research on the synthesis of heterocycles incorporating sulfamoyl moiety demonstrated promising antibacterial and antifungal activities, as well as mosquito larvicidal activity (E. Darwish et al., 2014).

properties

IUPAC Name

2-(1-ethylindol-3-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-3-19-9-14(12-6-4-5-7-13(12)19)22-10-16(20)17-15-8-11(2)21-18-15/h4-9H,3,10H2,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWIWWCRUSCJZOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-ethyl-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.